molecular formula C8H22SSi3 B14179108 3,3-Bis(trimethylsilyl)-1,3-thiasiletane CAS No. 914096-96-1

3,3-Bis(trimethylsilyl)-1,3-thiasiletane

Cat. No.: B14179108
CAS No.: 914096-96-1
M. Wt: 234.58 g/mol
InChI Key: UABJSNUXUNTZLA-UHFFFAOYSA-N
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Description

3,3-Bis(trimethylsilyl)-1,3-thiasiletane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane typically involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethylsilyl chloride to form the desired compound. The reaction is usually carried out in an anhydrous solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified organosilicon compounds.

    Substitution: Various substituted organosilicon derivatives.

Scientific Research Applications

3,3-Bis(trimethylsilyl)-1,3-thiasiletane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-thiasiletane involves its ability to form stable carbon-silicon bonds, which are crucial in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The presence of silicon and sulfur atoms in its structure also contributes to its unique reactivity and stability.

Comparison with Similar Compounds

    3,3-Bis(trimethoxysilyl)propylamine: This compound also contains silicon atoms and is used in similar applications, such as coupling agents and adhesives.

    Hexamethyldisilazane: Another organosilicon compound used in organic synthesis and materials science.

    1,2-Bis(triethoxysilyl)ethane: Used in the production of hybrid materials and as a coupling agent.

Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-thiasiletane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical properties

Properties

CAS No.

914096-96-1

Molecular Formula

C8H22SSi3

Molecular Weight

234.58 g/mol

IUPAC Name

trimethyl-(3-trimethylsilyl-1,3-thiasiletan-3-yl)silane

InChI

InChI=1S/C8H22SSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3

InChI Key

UABJSNUXUNTZLA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]1(CSC1)[Si](C)(C)C

Origin of Product

United States

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